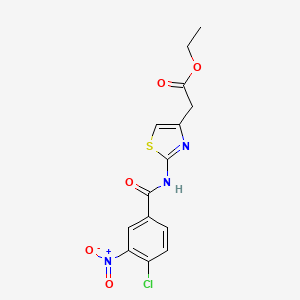

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate, also known as CZN-8, is a thiazole-containing compound. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been gaining attention in scientific research, primarily for their potential use in drug discovery and development.

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

The molecular formula of this compound is C14H12ClN3O5S, and its molecular weight is 369.78. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Potential and Quality Control Development

N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative related to Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate, demonstrated promising anticonvulsant activities in comparison to the standard drug Depakin. This substance, after showing high activity in a pentylentetrazole model of seizure, was proposed for preclinical studies. Key to the development of new medicinal products, quality control techniques including identification, determination of impurities, and quantitative determination methods using spectroscopy (IR, UV, 1H NMR) and chromatography were developed to standardize this substance for medical application I. Sych et al., 2018.

Enzyme Inhibition for Diabetes Management

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, structurally related to the compound , were synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities, revealing significant enzyme inhibition. Such inhibition suggests potential utility in managing diabetes through the modulation of carbohydrate digestion and absorption. Molecular docking studies further elucidated the interaction mechanisms of these compounds with enzyme active sites, highlighting their therapeutic promise Ayesha Babar et al., 2017.

Antihypertensive Agent Development

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound bearing resemblance to this compound, was synthesized and used to develop various derivatives with potential antihypertensive α-blocking activities. This research indicates the structural flexibility and therapeutic potential of thiazolyl derivatives in developing cardiovascular drugs B. F. Abdel-Wahab et al., 2008.

Anticancer Agent Exploration

In the quest for novel anticancer agents, the synthesis of compounds structurally related to this compound, such as various pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia. This highlights the compound's potential framework for developing anticancer medications C. Temple et al., 1983.

Pesticide Residue Analysis

In an unrelated yet scientifically relevant study, synchronous derivative spectrofluorometric methods were developed for quantitative determination of pesticide residues, demonstrating the broader applicability of chemical analysis techniques in environmental and food safety F. F. Sanchez et al., 1988. While this study does not directly involve this compound, it exemplifies the versatility of chemical analysis in various applications.

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[(4-chloro-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S/c1-2-23-12(19)6-9-7-24-14(16-9)17-13(20)8-3-4-10(15)11(5-8)18(21)22/h3-5,7H,2,6H2,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKOJJYXXWURDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)

![4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one](/img/structure/B2924040.png)

![1-Prop-2-enoyl-N-[3-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B2924046.png)

![2-(Mesitylmethyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2924049.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2924051.png)

![4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2924052.png)